molecular formula C9H16O2 B2409794 2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid CAS No. 17219-25-9

2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid

Cat. No.: B2409794
CAS No.: 17219-25-9
M. Wt: 156.225
InChI Key: GPQOSLNEDHEXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid is an organic compound with the molecular formula C₉H₁₆O₂ It is characterized by the presence of a cyclopropyl ring substituted with four methyl groups, making it a highly branched structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropylcarbinol with a suitable oxidizing agent to form the corresponding carboxylic acid. The reaction conditions often include the use of strong acids or bases to facilitate the cyclopropanation and subsequent oxidation steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid
  • 2-(2,2,3,3-Tetramethylcyclopropyl)butanoic acid
  • 2-(2,2,3,3-Tetramethylcyclopropyl)pentanoic acid

Uniqueness: 2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid is unique due to its specific cyclopropyl structure and the presence of four methyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,2,3,3-tetramethylcyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2)6(5-7(10)11)9(8,3)4/h6H,5H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQOSLNEDHEXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.